tartrolon A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,8Z,10E,18S,21R,22R,29Z,31E,39S,42R)-1,2,14,22,23,35-hexahydroxy-5,17,21,26,38,42-hexamethyl-4,25,43,44-tetraoxatricyclo[37.3.1.118,22]tetratetraconta-8,10,29,31-tetraene-3,16,24,37-tetrone is a natural product found in Sorangium cellulosum with data available.
Scientific Research Applications
Cytotoxic Activity
Tartrolon A has been explored for its cytotoxic properties. A study found that a new compound, Tartrolon D, derived from the marine actinomycete Streptomyces sp., exhibited strong cytotoxic activity against human tumor cell lines (Pérez et al., 2009).
Antiparasitic Effects
Another significant application of this compound is its effectiveness against parasites. Tartrolon E, closely related to this compound, has shown high efficacy against multiple apicomplexan parasites, including Cryptosporidium. This compound targets specific life stages of the parasite and holds potential as a therapeutic agent for cryptosporidiosis (Cotto-Rosario et al., 2022).
Chemical Synthesis and Structural Analysis
There's considerable interest in the total synthesis of this compound and its variants due to their biological activities. The first total synthesis of Tartrolon B, a variant of this compound, was reported, demonstrating the feasibility of synthetically producing these complex molecules (Mulzer & Berger, 2004). Additionally, the absolute configuration and biosynthesis of Tartrolon B were established, providing deeper insight into its molecular structure and formation (Schummer et al., 2006).
Insecticidal Properties
This compound derivatives like Tartrolon C have demonstrated insecticidal properties. Extracted from Streptomyces species, Tartrolon C was identified based on its insecticidal activity, adding another potential application to this compound's profile (Lewer et al., 2003).
Mechanism of Action Against Apicomplexan Parasites
Further research on Tartrolon E explored its mechanism of action against apicomplexan parasites. A conserved gene in coccidian parasites was found to be involved in their sensitivity to Tartrolon E, offering insights into its potential as a therapeutic agent for diseases caused by these parasites (Bowden et al., 2020).
Properties
Molecular Formula |
C46H72O14 |
---|---|
Molecular Weight |
849.1 g/mol |
IUPAC Name |
(1R,8Z,10E,18S,21R,22R,29Z,31E,39S,42R)-1,2,14,22,23,35-hexahydroxy-5,17,21,26,38,42-hexamethyl-4,25,43,44-tetraoxatricyclo[37.3.1.118,22]tetratetraconta-8,10,29,31-tetraene-3,16,24,37-tetrone |
InChI |
InChI=1S/C46H72O14/c1-29-23-25-39-33(5)37(49)27-35(47)21-17-13-10-8-12-16-20-32(4)58-44(54)42(52)46(56)30(2)24-26-40(60-46)34(6)38(50)28-36(48)22-18-14-9-7-11-15-19-31(3)57-43(53)41(51)45(29,55)59-39/h7-14,29-36,39-42,47-48,51-52,55-56H,15-28H2,1-6H3/b11-7-,12-8-,13-10+,14-9+/t29-,30-,31?,32?,33?,34?,35?,36?,39+,40+,41?,42?,45-,46-/m1/s1 |
InChI Key |
XQJJKTZLLUVWBB-RTPDCJFMSA-N |
Isomeric SMILES |
C[C@H]1[C@]2(O[C@H](C(C(=O)CC(CC/C=C/C=C\CCC(OC(=O)C([C@@]3(O[C@H](C(C(=O)CC(CC/C=C/C=C\CCC(OC(=O)C2O)C)O)C)CC[C@H]3C)O)O)C)O)C)CC1)O |
Canonical SMILES |
CC1CCC2C(C(=O)CC(CCC=CC=CCCC(OC(=O)C(C3(C(CCC(O3)C(C(=O)CC(CCC=CC=CCCC(OC(=O)C(C1(O2)O)O)C)O)C)C)O)O)C)O)C |
Synonyms |
tartrolon A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.